4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time and temperature carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the triazole ring to other functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-dimethylamino)benzylidene]amino-1,2,4-triazole-3-thiol
- 5-phenyl-4-[(4-dimethylamino)benzylidene]amino-1,2,4-triazole-3-thiol
- 5-pyridyn-4-yl-4-[(4-dimethylamino)benzylidene]amino-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Biological Activity
4-Amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, often referred to as a triazole-thiol compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This article presents a comprehensive overview of its biological activity based on various research findings.
- Molecular Formula : C₁₀H₁₃N₅S
- Molecular Weight : 235.31 g/mol
- CAS Number : 76457-90-4
- Structure : The compound consists of a triazole ring substituted with an amino group and a dimethylamino phenyl group, along with a thiol functional group.
1. Anticancer Activity
Recent studies have highlighted the potential of triazole-thiol derivatives in cancer therapy. For instance, compounds derived from 1,2,4-triazole-3-thiol have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (melanoma) | 22.41 | Most active against melanoma |
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 (breast cancer) | 34.34 | Selective towards cancer cells |
Bet-TZ1 | A375 (melanoma) | 22.41 | Reduced toxicity to non-malignant cells |
These findings indicate that triazole-thiol derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in anticancer therapies .
2. Antimicrobial Activity
The antimicrobial properties of triazole-thiol compounds have been documented extensively. In vitro studies have demonstrated moderate antibacterial activity against various microorganisms:
Compound | Microorganism | Activity |
---|---|---|
Compound A | Staphylococcus aureus | Moderate |
Compound B | Escherichia coli | Moderate |
Compound C | Pseudomonas aeruginosa | Moderate |
The presence of the thiol group is believed to enhance the antimicrobial activity by disrupting microbial cell membranes and interfering with metabolic processes .
3. Antioxidant Activity
Triazole-thiol compounds also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems:
Test System | Result |
---|---|
DPPH Assay | Significant reduction in absorbance at 517 nm |
ABTS Assay | High percentage inhibition of radical cation formation |
These antioxidant activities suggest potential applications in preventing oxidative damage associated with various diseases .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of synthesized triazole-thiol derivatives on human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines, several derivatives were found to exhibit enhanced cytotoxicity compared to standard chemotherapeutic agents. The most promising derivative demonstrated an IC50 value significantly lower than that of conventional treatments .
Case Study 2: Antimicrobial Screening
A series of triazole-thiol derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the phenyl ring significantly improved antimicrobial potency. For example, derivatives with electron-donating groups showed enhanced activity against Gram-positive bacteria .
Properties
IUPAC Name |
4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRBGEBWRPMGND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.